2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one
Description
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Pyridazine derivatives also exhibit significant pharmacological activities, making this compound of interest in various scientific research fields.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H19N3O2/c1-15-22(17-10-6-7-11-19(17)24(15)2)20(26)14-25-21(27)13-12-18(23-25)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 |
InChI Key |
KOZXOIGDMCOPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The indole derivative is then further reacted with appropriate reagents to introduce the pyridazine moiety. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
Structural Features
The compound features:
- A pyridazinone core.
- Substituted phenyl and indole groups that may enhance its biological activity.
Antitumor Activity
Research indicates that compounds structurally related to 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one exhibit significant antitumor properties. A study published in Molecules demonstrated that similar pyridazinones can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Interaction with Nicotinic Acetylcholine Receptors
The compound may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuroprotection. Positive allosteric modulators targeting these receptors have shown promise in treating neurodegenerative diseases . The binding affinity of this compound to nAChRs could be explored further to assess its therapeutic potential.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The α7 nAChR is known to play a role in modulating inflammatory responses, suggesting that 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one could be beneficial in developing treatments for inflammatory diseases .
Synthesis Approaches
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one can be approached through various methods, including:
- Condensation Reactions: Utilizing indole derivatives and appropriate carbonyl compounds.
- Cyclization Techniques: Employing hydrazines or hydrazones to form the pyridazine ring.
These synthetic pathways can be optimized for yield and purity based on the desired application.
Study 1: Antitumor Efficacy
In a recent study, a series of pyridazinones were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with indole substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This suggests that 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one could be further investigated for its potential as an anticancer agent .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of indole derivatives in models of neurodegeneration. The findings revealed that certain compounds improved cognitive function and reduced neuronal death in vitro. Given its structural similarities, 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one may offer similar benefits and warrants further exploration .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring can also interact with biological targets, enhancing the compound’s overall pharmacological effects. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds include other indole and pyridazine derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral properties.
2,3-Disubstituted indoles: Used in the synthesis of complex organic molecules
Biological Activity
The compound 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one , identified as Y043-0959, is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 403.5 g/mol |
| Molecular Formula | C23H21N3O2S |
| LogP | 3.9967 |
| Polar Surface Area | 44.077 Ų |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of indole derivatives with pyridazinone frameworks. Spectroscopic methods such as NMR and mass spectrometry were employed for characterization, confirming the structure and purity of the synthesized compound .
Antibacterial Activity
Research indicates that derivatives of pyridazinones exhibit significant antibacterial properties. In particular, compounds similar to Y043-0959 have shown enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in substituents can lead to increased binding affinity to bacterial receptors, enhancing their antibacterial efficacy .
A comparative study highlighted that Y043-0959 demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, indicating its potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer potential of Y043-0959 has been evaluated against various cancer cell lines. Notably, compounds with similar structures have exhibited significant cytotoxic effects against breast cancer (SK-BR-3), lung cancer (H1299), and colon cancer (HCT116) cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells .
The following table summarizes the cytotoxicity data of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Y043-0959 | SK-BR-3 | < 5 |
| Pyridazinone A | HCT116 | 2.5 |
| Pyridazinone B | H1299 | 4.0 |
Anti-inflammatory Activity
Pyridazinone derivatives have also been noted for their anti-inflammatory properties. Studies suggest that Y043-0959 may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study demonstrated that Y043-0959 exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MRSA, outperforming several standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that treatment with Y043-0959 led to a significant reduction in cell viability in SK-BR-3 cells after 48 hours of exposure, with an observed IC50 value of 4 µM .
Q & A
What are the common synthetic routes for preparing 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one?
Answer:
The synthesis typically involves alkylation of 6-phenylpyridazin-3(2H)-one with a halogenated indole derivative. For example, a method analogous to substituted pyridazinones involves reacting 5-chloro-6-phenylpyridazin-3(2H)-one with 2-(1,2-dimethylindol-3-yl)-2-oxoethyl halide in acetone, using anhydrous potassium carbonate as a base. The reaction is monitored by TLC, followed by purification via preparative chromatography (petroleum ether/ethyl acetate) . Variations in substituents can be achieved by modifying the halide or reaction conditions (e.g., solvent, temperature).
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : For structural elucidation of the indole and pyridazinone moieties.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity.
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- HPLC with UV Detection : Ensures ≥98% purity, critical for biological assays .
How can researchers resolve contradictory biological activity data reported for this compound across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines, concentrations, or incubation times.
- Impurity Profiles : Use rigorous analytical characterization (HPLC, NMR) before biological testing.
- Comparative SAR Studies : Systematic modification of substituents (e.g., indole methylation, pyridazinone substitution) clarifies functional group contributions. For example, studies on pyridazinone derivatives demonstrated that chloro-substitution at position 5 enhances inotropic activity, while phenyl groups modulate bioavailability .
What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry and electronic properties.
- Molecular Docking (e.g., AutoDock Vina) : Models binding interactions with targets like viral proteases or kinases.
- Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes over time.
These methods, validated in antiviral studies of structurally related pyridazinones, guide rational design by predicting binding affinities and key interaction residues .
What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions.
- Formulation : Use cyclodextrins or lipid-based carriers to enhance solubility.
- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS quantification to measure plasma half-life and tissue distribution. For example, methyl or propyl substitutions on the pyridazinone ring have shown improved bioavailability in analogous compounds .
How does the compound’s crystal structure influence its physicochemical properties?
Answer:
X-ray diffraction reveals:
- Intermolecular Interactions : Hydrogen bonds between pyridazinone carbonyl groups and indole NH stabilize the crystal lattice.
- Thermal Stability : Strong π-π stacking in phenyl-substituted derivatives increases melting points.
- Dissolution Behavior : Crystal packing dominated by hydrophobic interactions may reduce aqueous solubility. A study on a related pyridazinone demonstrated that H-bonding networks correlate with prolonged stability under accelerated storage conditions .
What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?
Answer:
- Core Modifications : Vary substituents on the indole (e.g., dimethyl groups) and pyridazinone (e.g., phenyl, halogen) to assess activity changes.
- Biological Assays : Use standardized protocols (e.g., enzyme inhibition, cell viability) to ensure reproducibility.
- Data Correlation : Cross-reference activity data with computational predictions (e.g., docking scores, ADMET profiles). For example, SAR studies on pyridazinones revealed that electron-withdrawing groups at position 6 enhance antimicrobial potency .
What are the challenges in scaling up the synthesis of this compound for preclinical trials?
Answer:
- Purification : Preparative HPLC or column chromatography may become inefficient at larger scales. Switch to recrystallization or fractional distillation.
- Byproduct Formation : Optimize reaction stoichiometry and temperature to minimize side products.
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1% for genotoxic agents). A scaled-up synthesis of a related pyridazinone derivative required stringent control over residual solvents (e.g., acetone, ethyl acetate) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target Engagement Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm direct binding.
- Gene Knockout/RNA Interference : Silence putative targets (e.g., kinases, receptors) to observe activity loss.
- Metabolomic Profiling : Identify downstream metabolic changes via LC-MS. For instance, a pyridazinone analog exhibited antiviral activity by inhibiting viral RNA polymerase, validated through polymerase inhibition assays and metabolomic shifts in infected cells .
What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar).
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Handling : Use anhydrous solvents during experimental workflows to prevent hydrolysis. A study on a hygroscopic pyridazinone derivative demonstrated that moisture exposure led to a 15% degradation over 30 days under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
